molecular formula C17H10Cl3N3O5 B3035244 [(Z)-[1-[(4-Chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate CAS No. 303998-41-6

[(Z)-[1-[(4-Chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate

Cat. No. B3035244
CAS RN: 303998-41-6
M. Wt: 442.6 g/mol
InChI Key: ZXOOSOHABUQWCT-STZFKDTASA-N
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Description

Molecular Structure Analysis

The molecular structure of [(Z)-[1-[(4-Chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate consists of an indole nucleus, which is an important heterocyclic system. The indole scaffold provides the backbone for various biologically active compounds. Physically, it appears as a crystalline, colorless substance with specific odors .


Physical And Chemical Properties Analysis

  • Biological Activities : While not directly specified for this compound, indole derivatives in general exhibit diverse activities such as antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial effects .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods: The synthesis of compounds involving similar structural elements to [(Z)-[1-[(4-Chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate has been explored in various studies. For instance, Zhang, Tomizawa, and Casida (2004) demonstrated the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran using alpha-nitro ketone intermediates, highlighting innovative approaches to synthesizing complex organic compounds (Zhang, Tomizawa, & Casida, 2004).
  • Molecular Docking Studies: Studies like that of Katariya, Vennapu, and Shah (2021) have utilized molecular docking to explore the potential applications of compounds with similar structures in medicine, particularly in the context of anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).

Biological Activities and Potential Therapeutic Uses

  • Anticancer Activities: Ali et al. (2014, 2017) conducted studies on nickel(II) and palladium(II) complexes of thiosemicarbazone Schiff base with isatin moiety, which have structural similarities to the compound . These studies revealed significant anticancer properties against human colorectal carcinoma cell lines, suggesting potential therapeutic uses of similar compounds in cancer treatment (Ali et al., 2014), (Ali et al., 2017).
  • Antimicrobial Activities: Compounds such as 2-(4-Amino-3-(4-chlorophenyl)-5-oxo-4,5--dihydro-1H-1,2,4-triazol-1-yl)-N'-[(2,6-dihalogenophenyl)-methylene]acetohydrazides, which bear structural resemblance, have shown good antimicrobial activities in studies by Demirbaş, Demirbas, Bektaş, Bayrak, and Karaoglu (2010). This implies that similar structures could be effective in microbial inhibition (Demirbaş, Demirbas, Bektaş, Bayrak, & Karaoglu, 2010).

Other Applications

  • Herbicidal Activities: The study of isomers of methyl [[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxy]acetate by Hayashi and Kouji (1990) suggests that compounds with similar structural features can have significant herbicidal effects, indicating potential agricultural applications (Hayashi & Kouji, 1990).

properties

IUPAC Name

[(Z)-[1-[(4-chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3N3O5/c18-10-3-1-9(2-4-10)8-22-13-6-5-11(23(26)27)7-12(13)14(16(22)24)21-28-17(25)15(19)20/h1-7,15H,8H2/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOOSOHABUQWCT-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=NOC(=O)C(Cl)Cl)C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)[N+](=O)[O-])/C(=N/OC(=O)C(Cl)Cl)/C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[1-[(4-Chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(Z)-[1-[(4-Chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate
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